(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol is a complex organic compound that features a bromine atom, a morpholine ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenyl ethan-1-ol derivative, followed by the introduction of the morpholine-4-sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a simpler phenyl ethan-1-ol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays.
Medicine
In medicine, (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol has potential applications as a therapeutic agent. Its structural features may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine-4-sulfonyl group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
(1S)-2-Chloro-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of (1S)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16BrNO4S |
---|---|
Molecular Weight |
350.23 g/mol |
IUPAC Name |
(1S)-2-bromo-1-(4-morpholin-4-ylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C12H16BrNO4S/c13-9-12(15)10-1-3-11(4-2-10)19(16,17)14-5-7-18-8-6-14/h1-4,12,15H,5-9H2/t12-/m1/s1 |
InChI Key |
PTQGAUOCNNTCEL-GFCCVEGCSA-N |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[C@@H](CBr)O |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.